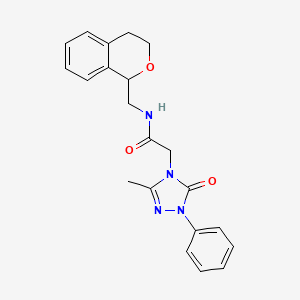![molecular formula C17H21F2N3O B5578272 N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, commonly known as DFEPM, is a novel compound that has gained attention in the scientific community due to its promising potential as a therapeutic agent.
科学的研究の応用
DFEPM has shown promising potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, DFEPM has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In the field of neuroscience, DFEPM has been found to have neuroprotective properties, with studies showing that it can protect against neuronal damage.
作用機序
DFEPM is thought to exert its therapeutic effects through its interaction with the CB1 and CB2 receptors of the endocannabinoid system. It has been found to act as a partial agonist of these receptors, leading to the modulation of various signaling pathways. Additionally, DFEPM has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
DFEPM has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, DFEPM has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In terms of physiological effects, DFEPM has been found to have neuroprotective properties, protecting against neuronal damage.
実験室実験の利点と制限
One advantage of using DFEPM in lab experiments is its specificity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, DFEPM has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using DFEPM is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DFEPM. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to investigate its anti-tumor properties and its potential as a cancer treatment. Additionally, there is interest in exploring the potential of DFEPM as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate its neuroprotective properties and its potential as a treatment for these disorders. Finally, there is interest in developing analogs of DFEPM with improved solubility and potency, which could lead to the development of more effective therapeutic agents.
合成法
DFEPM can be synthesized through a multistep process involving the reaction of 2,4-difluorophenylacetonitrile with isobutylmagnesium bromide, followed by reaction with 1-methyl-1H-pyrazole-5-carboxylic acid. The resulting compound is then reacted with ethyl chloroformate to yield DFEPM.
特性
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O/c1-10(2)7-13-9-16(22(4)21-13)17(23)20-11(3)14-6-5-12(18)8-15(14)19/h5-6,8-11H,7H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFXXHGCDIHMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NC(C)C2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)
![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)
![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)